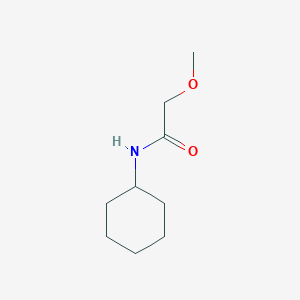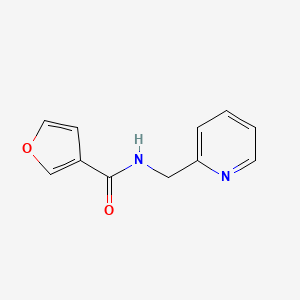![molecular formula C22H21N3O3 B7468902 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. It has also been found to reduce inflammation and oxidative stress in various cell types. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- is its broad range of potential applications in various fields. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Future research on 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to investigate its potential applications in the treatment of various diseases, including cancer, viral infections, and neurological disorders. Finally, efforts should be made to improve its solubility and bioavailability to enhance its therapeutic potential.
In conclusion, 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- is a promising chemical compound that has potential applications in various fields. Its anticancer, antiviral, and antimicrobial activities, as well as its anti-inflammatory and neuroprotective effects, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- involves the reaction of 5-methylindole-3-carboxaldehyde with 4-methoxyphenylhydrazine in the presence of acetic acid. The resulting product is then reacted with isoxazole-5-carboxylic acid in the presence of thionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. In addition, it has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-3-8-19-18(11-14)16(13-24-19)9-10-23-22(26)21-12-20(25-28-21)15-4-6-17(27-2)7-5-15/h3-8,11-13,24H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTNICZLPJCDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)



![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)


![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)



![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)